molecular formula C20H21FN4OS2 B3007238 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105252-64-9

2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B3007238
CAS No.: 1105252-64-9
M. Wt: 416.53
InChI Key: XJXPIFLRTWSQQQ-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with a piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiadiazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
  • 2-((3-Methylbenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Uniqueness

The presence of the fluorine atom in 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole may impart unique properties such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXPIFLRTWSQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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